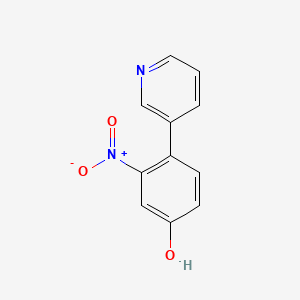

3-(4-Hydroxy-2-nitrophenyl)pyridine

カタログ番号 B8405236

分子量: 216.19 g/mol

InChIキー: PRKQPNISRUIQJJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04886822

Procedure details

1.235 g of 3-(4-methoxy-2-nitrophenyl)pyridine was dissolved in 100 ml of a 47% aqueous solution of hydrogen bromide, and the solution was stirred at a bath temperature of 120° C. for 8 hours. After cooling, the reaction mixture was adjusted to pH 3-4 with a 50% aqueous solution of sodium hydroxide, neutralized with sodium hydrogen carbonate, and extracted with ethyl acetate. The solvent was evaporated, and the crude crystals were recrystallized from ethyl acetate to give 477 mg of 3-(4-hydroxy-2-nitrophenyl)pyridine. The recrystallization mother liquor was subjected to silica gel column chromatography, and the column was eluted with a 50:1 mixture of chloroform and ethanol. The solvent was evaporated to give 331 mg of the above compound. The total amount of the above compound was 808 mg (yield 69.7%).

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[C:5]([N+:15]([O-:17])=[O:16])[CH:4]=1.[OH-].[Na+].C(=O)([O-])O.[Na+]>Br>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[C:5]([N+:15]([O-:17])=[O:16])[CH:4]=1 |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.235 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC(=C(C=C1)C=1C=NC=CC1)[N+](=O)[O-]

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

Br

|

Step Two

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the solution was stirred at a bath temperature of 120° C. for 8 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude crystals were recrystallized from ethyl acetate

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC(=C(C=C1)C=1C=NC=CC1)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 477 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 41.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |